![molecular formula C28H26NO6- B12359259 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asp(2-phenylisopropyl ester)-OH is a derivative of aspartic acid, an amino acid commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2-phenylisopropyl ester at the carboxyl terminus. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the protection of the amino group of aspartic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of Fmoc-Asp(2-phenylisopropyl ester)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-phenylisopropyl ester can be cleaved using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for ester cleavage.
Coupling: DCC, HATU, and DMAP as catalysts.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
Overview : The compound serves as a crucial intermediate in the synthesis of various peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis.
Case Study : A study demonstrated the use of Fmoc-L-aspartic acid derivatives in synthesizing peptidomimetics. By employing standard coupling reagents, researchers were able to create analogs with enhanced pharmacological profiles, showcasing the versatility of this compound in generating bioactive peptides .
Pharmacological Research
Overview : The compound has been explored for its potential pharmacological properties, particularly in the development of drugs targeting specific receptors.
Case Study : In research focused on neuropeptide FF (NPFF) receptors, L-aspartic acid derivatives were synthesized to evaluate their binding affinities. Although these derivatives showed lower affinities compared to endogenous peptides, they still demonstrated significant interaction with NPFF2 receptors, suggesting potential therapeutic applications in pain management .
Drug Development
Overview : The compound's structure allows it to be modified for developing prodrugs that can be activated by specific enzymes, enhancing drug efficacy.
Case Study : A recent study highlighted the design of hybrid peptide-alkoxyamine drugs utilizing L-aspartic acid derivatives. These compounds exhibited activity against drug-resistant parasites by generating alkyl radicals upon activation by parasite proteases, leading to cell death . This innovative approach emphasizes the compound's utility in addressing neglected parasitic diseases.
Biochemical Applications
Overview : Beyond drug development, L-aspartic acid derivatives are used in biochemical assays and enzyme studies due to their ability to mimic natural substrates.
Case Study : Research on enzyme kinetics has utilized these derivatives to investigate the mechanisms of action for various enzymes involved in amino acid metabolism. The structural similarities allow for competitive inhibition studies, providing insights into enzyme specificity and activity .
Analytical Chemistry
Overview : The compound is also valuable in analytical chemistry for developing methods to quantify amino acids and their derivatives.
Case Study : Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity and concentration of synthesized L-aspartic acid derivatives. This application is critical for ensuring the quality of pharmaceutical products derived from these compounds .
Mechanism of Action
The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the 2-phenylisopropyl ester protects the carboxyl terminus. These protective groups can be selectively removed to allow for controlled peptide bond formation, facilitating the synthesis of complex peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(2-phenylisopropyl ester)-OH but uses a tert-butyl ester for carboxyl protection.
Fmoc-Glu(2-phenylisopropyl ester)-OH: A glutamic acid derivative with similar protective groups.
Uniqueness
Fmoc-Asp(2-phenylisopropyl ester)-OH is unique due to its specific protective groups, which offer distinct advantages in terms of stability and ease of deprotection. The 2-phenylisopropyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various synthetic applications.
Biological Activity
L-Aspartic acid, a non-essential amino acid, plays a critical role in various physiological processes, including neurotransmission and metabolism. The compound N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid, particularly its ester derivative with 4-(1-methyl-1-phenylethyl), has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is C19H17NO6, with a molecular weight of approximately 355.35 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, enhancing the stability and solubility of the amino acid during chemical reactions .
Neurotransmission
L-Aspartic acid is known to function as an excitatory neurotransmitter in the central nervous system. It activates NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. The Fmoc-protected form may exhibit similar properties, potentially enhancing its utility in neuropharmacology .
Enzyme Inhibition
Research indicates that derivatives of L-aspartic acid can act as inhibitors for various enzymes, including aminoacyl-tRNA synthetases and proteases. The specific ester derivative has shown promise in inhibiting certain metabolic pathways, suggesting potential applications in cancer therapy by modulating metabolic enzyme activity .
Antioxidant Properties
Studies have demonstrated that L-aspartic acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of Fmoc-L-aspartic acid derivatives in models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activity by L-aspartic acid derivatives. It was found that the Fmoc-protected form effectively inhibited specific proteases involved in cancer cell proliferation, suggesting a dual role in both metabolic regulation and therapeutic intervention .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H17NO6 |
Molecular Weight | 355.35 g/mol |
CAS Number | 119062-05-4 |
Purity | ≥98.0% (HPLC) |
Appearance | White crystalline powder |
Biological Activity | Observations |
---|---|
Neurotransmitter Activity | NMDA receptor activation |
Enzyme Inhibition | Protease inhibition |
Antioxidant Activity | Reduced oxidative stress |
Properties
Molecular Formula |
C28H26NO6- |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoate |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/p-1/t24-/m0/s1 |
InChI Key |
MEAHCBOPNIDLFH-DEOSSOPVSA-M |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.